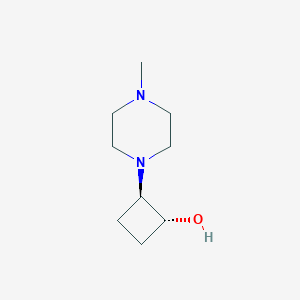![molecular formula C12H12BrNO B1485585 (3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol CAS No. 2165484-96-6](/img/structure/B1485585.png)
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol
Overview
Description
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol, commonly referred to as 4-bromophenyl ethynyl pyrrolidin-3-ol, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in various fields such as drug discovery, biochemistry, and materials science. The compound has been extensively studied due to its interesting properties and potential applications.
Scientific Research Applications
4-bromophenyl ethynyl pyrrolidin-3-ol has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various bioactive compounds, such as inhibitors of protein kinases and other enzymes. It has also been used in the synthesis of organic semiconductors, which have potential applications in organic electronics and optoelectronics. Additionally, 4-bromophenyl ethynyl pyrrolidin-3-ol has been used in the synthesis of fluorescent and phosphorescent dyes, which can be used for imaging and sensing applications.
Mechanism Of Action
The mechanism of action of 4-bromophenyl ethynyl pyrrolidin-3-ol is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, allowing them to catalyze certain reactions. Additionally, it is believed that the compound can act as a ligand, binding to certain proteins and other molecules in the body. This binding can result in changes in the activity of the target molecule, which can have a variety of effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-bromophenyl ethynyl pyrrolidin-3-ol are not well understood. However, some studies have shown that the compound can inhibit the activity of certain enzymes, such as protein kinases, and can also bind to certain proteins and other molecules in the body. Additionally, the compound has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-bacterial properties.
Advantages And Limitations For Lab Experiments
4-bromophenyl ethynyl pyrrolidin-3-ol is a versatile compound that can be used in a variety of scientific research applications. One of the main advantages of using this compound is its high reactivity, which allows it to be used in a wide range of reactions. Additionally, the compound is relatively inexpensive and can be easily synthesized in the lab. However, there are some limitations to using this compound in lab experiments. For example, the compound is highly reactive and can be difficult to work with, as it can react with other compounds in the reaction solution. Additionally, the compound is toxic and should be handled with care.
Future Directions
The potential applications of 4-bromophenyl ethynyl pyrrolidin-3-ol are vast, and there are many potential future directions for research. One potential direction is the development of new compounds based on the structure of 4-bromophenyl ethynyl pyrrolidin-3-ol. Additionally, the compound could be used in the development of new drugs and drug delivery systems. Additionally, the compound could be used in the development of new materials for use in organic electronics and optoelectronics. Finally, the compound could be used in the development of new imaging and sensing technologies.
properties
IUPAC Name |
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-5-2-9(3-6-11)1-4-10-7-14-8-12(10)15/h2-3,5-6,10,12,14-15H,7-8H2/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHXJTABXUUAEM-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)
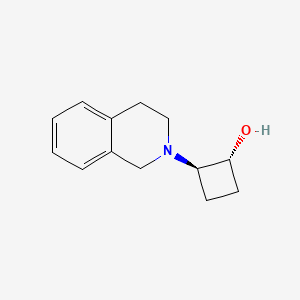
![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)
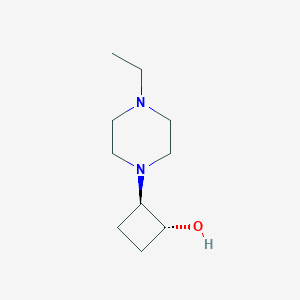
![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)
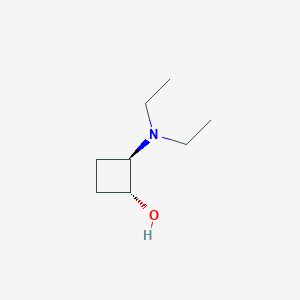
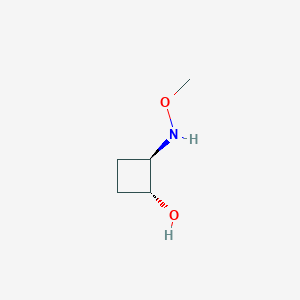
![trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485519.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)
